molecular formula C10H11BrFN B11869845 (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11869845
M. Wt: 244.10 g/mol
InChI Key: AIJXLYPSAJHLFZ-JTQLQIEISA-N
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Description

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of substituted naphthalenes. This compound is characterized by the presence of bromine and fluorine atoms on the naphthalene ring, along with an amine group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalene derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.

    5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Without specified stereochemistry.

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacking the fluorine atom.

Uniqueness

The uniqueness of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific stereochemistry and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1S)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

AIJXLYPSAJHLFZ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)Br)N

Origin of Product

United States

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